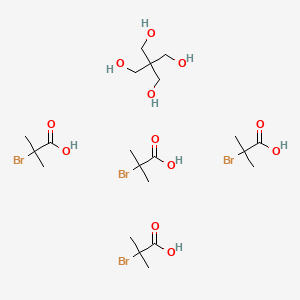

Pentaerythritol tetrakis(2-bromoisobutyrate)

概要

説明

Pentaerythritol tetrakis(2-bromoisobutyrate) is a chemical compound with the molecular formula C21H32Br4O8 and a molecular weight of 732.09 g/mol . It is commonly used as an initiator in Atom Transfer Radical Polymerization (ATRP) to create tetrafunctional polymers . The compound is known for its ability to form four-arm star polymers, making it valuable in various polymerization processes .

準備方法

Synthetic Routes and Reaction Conditions

Pentaerythritol tetrakis(2-bromoisobutyrate) is synthesized through the esterification of pentaerythritol with 2-bromoisobutyryl bromide . The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction . The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of pentaerythritol tetrakis(2-bromoisobutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through recrystallization or chromatography techniques to achieve the desired quality .

化学反応の分析

Types of Reactions

Pentaerythritol tetrakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms . These reactions are facilitated by nucleophiles that replace the bromine atoms with other functional groups .

Common Reagents and Conditions

Common reagents used in these substitution reactions include nucleophiles such as amines, thiols, and alcohols . The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these substitution reactions are derivatives of pentaerythritol tetrakis(2-bromoisobutyrate) with various functional groups replacing the bromine atoms . These derivatives are used in further chemical synthesis and polymerization processes .

科学的研究の応用

Polymer Chemistry

Crosslinking Agent

Pentaerythritol tetrakis(2-bromoisobutyrate) serves as a tetrafunctional initiator in the synthesis of specialty polymers. Its structure allows for the creation of complex polymer architectures, enhancing thermal stability and mechanical properties. For instance, it has been utilized in the synthesis of tetra-arm polystyrene through atom transfer radical polymerization (ATRP), demonstrating its effectiveness in producing well-defined polymer structures with controlled molecular weights and functionalities .

Case Study: Synthesis of Star Polymers

In a study published in Polymer Journal, researchers synthesized a star-shaped poly(methyl acrylate) using pentaerythritol tetrakis(2-bromoisobutyrate) as an initiator. The resulting polymers exhibited unique properties such as improved solubility and processability compared to linear counterparts . This highlights the compound's role in advancing polymer science by enabling the design of materials with tailored characteristics.

Biomedical Applications

Drug Delivery Systems

The compound is increasingly used in biomedical applications, particularly in drug delivery systems. Its ability to form hydrogels allows for controlled release of therapeutic agents, making it suitable for improving patient outcomes. Studies have shown that polymers derived from pentaerythritol tetrakis(2-bromoisobutyrate) can encapsulate drugs effectively, providing sustained release profiles that enhance therapeutic efficacy .

Case Study: Cellular Uptake Studies

Research demonstrated that polymers synthesized from pentaerythritol tetrakis(2-bromoisobutyrate) exhibited favorable cellular uptake characteristics. The study revealed that these polymers could penetrate cell membranes efficiently and localize within cellular organelles, indicating their potential for targeted drug delivery applications .

Coatings and Adhesives

Durability and Adhesion

In coatings and adhesives, pentaerythritol tetrakis(2-bromoisobutyrate) enhances adhesion properties and durability. Its incorporation into formulations results in coatings that are resistant to environmental degradation while maintaining strong adhesion to various substrates .

Case Study: Industrial Applications

A case study highlighted the use of this compound in formulating high-performance coatings for industrial applications. The resulting coatings demonstrated excellent resistance to chemicals and mechanical wear, making them ideal for use in demanding environments such as automotive and aerospace industries .

Flame Retardants

Brominated Structure

The brominated nature of pentaerythritol tetrakis(2-bromoisobutyrate) makes it an effective flame retardant. It is incorporated into various materials to enhance their fire resistance, helping manufacturers meet safety regulations in construction and textiles .

Case Study: Material Safety Compliance

Research has shown that materials containing this compound exhibit significantly reduced flammability compared to untreated materials. This application is crucial for industries where fire safety is paramount, such as building construction and textile manufacturing .

Surface Modifications

Enhancing Material Properties

Pentaerythritol tetrakis(2-bromoisobutyrate) is employed in surface modification processes to improve properties such as hydrophobicity or biocompatibility. These modifications are particularly beneficial in medical device manufacturing, where enhanced biocompatibility can lead to better patient outcomes .

Case Study: Medical Device Applications

A study focused on modifying surfaces of medical implants using this compound demonstrated improved biocompatibility and reduced protein adsorption. This suggests that pentaerythritol tetrakis(2-bromoisobutyrate) can play a significant role in developing safer medical devices .

作用機序

The mechanism of action of pentaerythritol tetrakis(2-bromoisobutyrate) in ATRP involves the formation of radicals through the homolytic cleavage of the carbon-bromine bond . These radicals initiate the polymerization process by reacting with monomers to form polymer chains . The compound’s tetrafunctional nature allows for the simultaneous initiation of polymerization at four sites, leading to the formation of star-shaped polymers .

類似化合物との比較

Similar Compounds

Ethylene bis(2-bromoisobutyrate): Another ATRP initiator with similar properties but only bifunctional, leading to linear polymers.

Pentaerythritol tetrakis(3-mercaptopropionate): Used in thiol-ene reactions to create cross-linked polymers.

Pentaerythritol tetrabromide: A brominated compound used in flame retardants.

Uniqueness

Pentaerythritol tetrakis(2-bromoisobutyrate) is unique due to its tetrafunctional nature, allowing for the creation of star-shaped polymers with four arms . This property makes it highly valuable in applications requiring specific polymer architectures and functionalities .

生物活性

Pentaerythritol tetrakis(2-bromoisobutyrate) (PETA) is a tetrafunctional initiator widely used in the field of polymer chemistry, particularly for Atom Transfer Radical Polymerization (ATRP). Its unique structure and properties enable it to play a significant role in synthesizing various biocompatible polymers, which have potential applications in drug delivery systems, tissue engineering, and other biomedical fields. This article explores the biological activity of PETA, focusing on its mechanisms of action, biochemical interactions, and implications for scientific research.

Target of Action

PETA acts primarily as an initiator for ATRP, allowing for controlled polymerization at four distinct sites. This capability facilitates the formation of complex polymer architectures, such as star-shaped and branched polymers.

Mode of Action

The compound initiates the polymerization process by forming a complex with transition metal catalysts (e.g., copper), which then transfers radicals to monomers. This mechanism is crucial for producing polymers with specific molecular weights and architectures, which can be tailored for various applications in biology and medicine .

PETA's interaction with enzymes and proteins is significant in the context of polymer synthesis. It influences cellular processes by modifying the properties of the polymers it helps create. These polymers can impact cell signaling pathways, gene expression, and cellular metabolism by providing scaffolds for bioactive molecules or altering the physical properties of the cellular environment .

Table 1: Summary of PETA's Biochemical Interactions

| Interaction Type | Description |

|---|---|

| Enzyme Interaction | Facilitates radical transfer to monomers |

| Cellular Effects | Alters cell function via modified polymer properties |

| Metabolic Pathways | Engages with enzymes affecting metabolic flux |

Cellular Effects

In laboratory settings, PETA has been shown to influence cellular behavior significantly. For instance, in studies involving rhodamine-labeled polymers synthesized using PETA, it was observed that these polymers could penetrate cell membranes effectively. The rate of cellular uptake varied between different polymer architectures (e.g., star-shaped vs. linear), indicating that the structural design impacts biological interactions .

Case Study: Cytotoxicity Assessment

A study assessed the cytotoxicity of polymers synthesized with PETA in various cell lines. The results indicated that while low concentrations were well-tolerated, higher doses led to skin and eye irritation in animal models. This highlights the importance of dosage optimization when utilizing PETA-derived polymers in biomedical applications .

Temporal and Dosage Effects

Temporal Stability

PETA demonstrates stability under inert atmospheric conditions at room temperature. However, its efficacy can diminish over time due to environmental factors such as temperature fluctuations and impurities present during polymerization processes.

Dosage Effects

The biological effects of PETA are dose-dependent. At lower concentrations, it promotes favorable interactions without significant toxicity; however, elevated doses can lead to adverse effects. This necessitates careful consideration during formulation development for drug delivery systems .

Transport and Distribution

The transport mechanisms within cells involve interactions with specific transporters and binding proteins that facilitate the localization of PETA-derived polymers. This distribution is critical for ensuring that the compounds reach their intended sites of action within biological systems .

Applications in Scientific Research

PETA's versatility extends across multiple fields:

特性

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCIQDWYULRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40Br4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747920 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243991-62-0 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243991-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Pentaerythritol tetrakis(2-bromoisobutyrate) in polymer synthesis?

A: Pentaerythritol tetrakis(2-bromoisobutyrate) (PT-Br) serves as a crucial component in Atom Transfer Radical Polymerization (ATRP). Its structure, featuring four bromine atoms, allows it to act as a multi-functional initiator in ATRP reactions. [, ] This means that a single molecule of PT-Br can initiate the growth of four polymer chains simultaneously, ultimately leading to the formation of star-shaped polymers. [, ] This is in contrast to linear polymers synthesized using conventional initiators.

Q2: How does the use of Pentaerythritol tetrakis(2-bromoisobutyrate) influence the properties of the resulting polymers?

A: Studies demonstrate that star-shaped polymers synthesized using PT-Br exhibit unique characteristics compared to their linear counterparts. For instance, star-shaped Poly(4-vinyls)stilbene (PVS) synthesized with PT-Br displayed lower viscosity and glass transition temperatures. [] This difference in properties can be attributed to the branched architecture of star polymers, influencing their chain packing and entanglement.

Q3: Can you provide an example of a specific application where the unique properties of polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate) are advantageous?

A: Research highlights the use of PT-Br in synthesizing star-block copolymers like Poly(styrene)-block-poly(4-vinylpyridine) (PS-b-P4VP)_4. [] These copolymers self-assemble into fiber-like micelles in specific solvents. These micelles, with their unique morphology, have been explored as templates for creating one-dimensional nanomaterials, specifically ordered arrays of gold nanoparticles. [] This showcases the potential of using PT-Br derived polymers in nanotechnology applications.

Q4: Are there any analytical techniques commonly employed to characterize polymers synthesized using Pentaerythritol tetrakis(2-bromoisobutyrate)?

A: Several techniques are employed to characterize these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the polymer's structure and composition. [, ] Gel Permeation Chromatography (GPC) provides insights into the molecular weight and distribution of the synthesized polymer chains. [] Additionally, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of self-assembled structures formed by these polymers, such as the fiber-like micelles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。